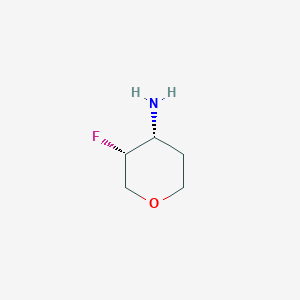

(3R,4R)-3-fluorooxan-4-amine

Description

Historical Context and Evolution of Fluorine Introduction into Organic Molecules

The journey of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine itself. jst.go.jpresearchgate.netnih.gov One of the first organofluorine compounds, fluoromethane, was synthesized in 1835 by Dumas and Péligot. wikipedia.org A significant early milestone was Alexander Borodin's synthesis of benzoyl fluoride (B91410) in 1862, which pioneered the now common method of halogen exchange. wikipedia.orgnih.gov

The early 20th century saw a surge in the development of organofluorine chemistry, driven by the demands of industrialization. numberanalytics.com The quest for new materials with unique properties led to the exploration of fluorinated compounds, which were found to be exceptionally stable and inert. numberanalytics.com A landmark discovery was the introduction of Freon (dichlorodifluoromethane) in the 1920s as a refrigerant, which revolutionized the industry. numberanalytics.com Key figures like Frédéric Swarts and Thomas Midgley Jr. were instrumental in these early advancements. numberanalytics.com

Over the decades, the methods for introducing fluorine into organic molecules have evolved significantly. Early methods often involved harsh reagents, but the field has seen the development of safer and more selective fluorinating agents. chinesechemsoc.orgnumberanalytics.com These advancements have made the synthesis of complex fluorinated molecules more accessible, paving the way for their use in a wide range of applications. numberanalytics.com

Significance of Fluorinated Heterocycles, particularly Oxanes, in Advanced Chemical Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental building blocks in medicinal chemistry. tandfonline.com When fluorine is introduced into these heterocyclic structures, the resulting fluorinated heterocycles often exhibit enhanced biological activity and improved pharmacokinetic properties. numberanalytics.comtandfonline.com It is estimated that 20-30% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com

The introduction of fluorine can lead to:

Enhanced metabolic stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation and increasing the drug's half-life. chinesechemsoc.orgtandfonline.com

Increased bioavailability: Fluorine can modulate a molecule's lipophilicity, which can improve its absorption and distribution in the body. tandfonline.comnih.gov

Improved binding affinity: The high electronegativity of fluorine can lead to stronger interactions with biological targets. numberanalytics.comnih.gov

Oxanes, a class of heterocyclic compounds containing an oxygen atom in a six-membered ring, are important scaffolds in medicinal chemistry. The fluorination of oxanes combines the beneficial properties of both the oxane ring and the fluorine atom, making fluorinated oxanes valuable building blocks in the synthesis of novel therapeutic agents. mdpi.comnih.gov

Stereochemical Importance of (3R,4R)-Configuration in Chiral Fluoroamine Building Blocks

Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as different stereoisomers of a molecule can have vastly different biological activities. The specific three-dimensional arrangement of atoms, or stereochemistry, can determine how a molecule interacts with its biological target.

In the context of fluoroamines, the precise stereochemical configuration is crucial. The (3R,4R) configuration in a chiral fluoroamine building block dictates a specific spatial arrangement of the fluorine and amine groups. This defined stereochemistry is essential for achieving the desired biological effect and minimizing off-target interactions. The synthesis of stereochemically pure compounds, such as those with a (3R,4R)-configuration, is a key focus in modern asymmetric synthesis. dokumen.pubnih.gov The use of chiral building blocks with defined stereochemistry, like (3R,4R)-3,4-difluoroproline, has been shown to influence the conformational preferences of the resulting molecules. nih.gov

Overview of Research Directions for (3R,4R)-3-fluorooxan-4-amine

This compound is a chiral building block that has garnered interest in medicinal chemistry. sigmaaldrich.comachemblock.com Its hydrochloride salt is commercially available. sigmaaldrich.comachemblock.comchem-contract.com Research involving this compound primarily focuses on its application as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

A notable application of a similar compound, (3S,4R)-3-fluorooxan-4-yl]amino, is in the development of Pim kinase inhibitors, which are being investigated for the treatment of cancer and immune disorders. google.comgoogle.comgoogle.com The synthesis of these complex inhibitors often involves the coupling of the fluoro-oxane-amine moiety with a heterocyclic core. google.com The development of efficient and scalable synthetic processes for these types of compounds is an active area of research. google.com

Given the importance of fluorinated heterocycles in drug discovery, future research on this compound is likely to continue to explore its utility as a building block for novel bioactive molecules. This includes its incorporation into a wider range of scaffolds to probe structure-activity relationships and to develop new therapeutic agents with improved efficacy and safety profiles.

Compound Data

| Property | Value | Source |

| Compound Name | This compound hydrochloride | sigmaaldrich.comachemblock.comchem-contract.com |

| CAS Number | 1895912-86-3 | achemblock.comchem-contract.com |

| Molecular Formula | C5H11ClFNO | chem-contract.com |

| Molecular Weight | 155.60 g/mol | chem-contract.com |

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-fluorooxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWSYKYQHQVELW-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r,4r 3 Fluorooxan 4 Amine and Its Stereoisomers

De Novo Asymmetric Synthesis Strategies for Fluorooxane Scaffolds

Biocatalytic Routes for Enantioselective Amine Formation

Kinetic Resolution of Racemic Fluoroamines via Amine Transaminases (ATAs)

Amine transaminases (ATAs) are powerful biocatalysts for the synthesis of chiral amines due to their high enantioselectivity. mdpi.comresearchgate.net One of the key applications of ATAs is the kinetic resolution of racemic mixtures of amines. mdpi.com In this process, one enantiomer of the racemic amine is selectively converted to a ketone, allowing for the separation of the remaining unreacted, enantiomerically enriched amine. researchgate.netrsc.org

The successful application of ATAs in kinetic resolutions depends on several factors, including enzyme selection, reaction conditions, and strategies to shift the reaction equilibrium. researchgate.netnih.gov Commercially available ATAs, such as those from Codexis, have been successfully employed for the synthesis of a variety of chiral amines. mdpi.com Researchers have also focused on screening and characterizing new ATAs from various microbial sources to expand the substrate scope. mdpi.comfrontiersin.org For instance, ω-transaminases from Pseudomonas putida and Capronia semiimmersa have been identified and utilized for the kinetic resolution of various racemic amines and amino alcohols. mdpi.com

To overcome unfavorable equilibrium positions often encountered in transamination reactions, various strategies have been developed. These include the use of a co-product removal system, such as the conversion of the pyruvate (B1213749) by-product to acetaldehyde (B116499) and CO2 by pyruvate decarboxylase (PDC). tdx.cat Another effective approach is the use of a diamine donor, like ortho-xylylenediamine, which drives the reaction to high conversion without the need for by-product removal. nih.gov

The efficiency of kinetic resolution using ATAs can be illustrated by the following generalized reaction data:

| Racemic Amine Substrate | Amine Transaminase (ATA) | Amine Donor | % Conversion | Enantiomeric Excess (ee) of Remaining Amine |

| rac-1-phenylethylamine | (S)-selective ATA | Alanine | ~50% | >99% (R)-enantiomer |

| rac-4-phenylbutan-2-amine | ω-TA from P. putida | Pyruvate | ~50% | >99% (R)-enantiomer mdpi.com |

| rac-methylbenzylamine | ATA-117 | Isopropylamine | 50% | >99% |

This table represents typical results for kinetic resolutions and is for illustrative purposes.

Targeted Fluorination of Precursor Oxane Scaffolds

The direct and selective introduction of a fluorine atom onto a pre-existing oxane ring is a key strategy for synthesizing fluorinated oxane derivatives. Both electrophilic and nucleophilic fluorination methods are employed for this purpose. vulcanchem.comalfa-chemistry.com

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are commonly used due to their stability, safety, and effectiveness. wikipedia.org

Achieving high regio- and diastereoselectivity is a critical challenge in the fluorination of complex molecules like oxane scaffolds. The directing influence of existing functional groups on the heterocyclic ring is often exploited to control the position of fluorination. For instance, the direct monofluorination of N-protected pyridone derivatives using NFSI results in the regioselective introduction of fluorine at the position opposite the carbonyl group. researchgate.net

In the context of oxane systems, the presence of a hydroxyl group can direct electrophilic fluorination to an adjacent carbon. For the synthesis of a 3-fluorooxane (B3054839) derivative, a strategy could involve the protection of a C4-diol, followed by electrophilic fluorination at the C3 position. Subsequent deprotection would yield the desired fluorinated diol. The stereochemical outcome of the fluorination is influenced by the steric and electronic environment of the substrate.

| Substrate | Fluorinating Reagent | Key Strategy | Outcome |

| N-protected pyridone | NFSI | Directing effect of carbonyl group | Regioselective monofluorination researchgate.net |

| Oxane-4,4-diol precursor | Selectfluor® or NFSI | Protection of diol, then fluorination | Introduction of fluorine at C3 |

| γ,γ-disubstituted allylamine | Dianionic phase-transfer catalyst | Asymmetric fluorofunctionalization | Chiral allylic fluorides and fluorinated dihydrooxazines organic-chemistry.org |

This table provides examples of strategies for selective fluorination.

The precise mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2-type and single-electron transfer (SET) pathways. wikipedia.org In the fluorination of β-dicarbonyl compounds, the reaction is believed to proceed through the enol tautomer, which acts as the nucleophile. rsc.org The iodoarene-catalyzed fluorination of β-ketoesters using a fluoride (B91410) source like aqueous HF involves the in situ generation of a hypervalent iodine compound (ArIF2). rsc.orgmdpi.com This species then reacts with the enolized dicarbonyl compound. rsc.org

Computational and experimental studies have provided insights into the factors governing these reactions. For instance, density functional theory (DFT) calculations help in understanding the regio- and diastereoselectivity observed in fluorination reactions. acs.org The mechanistic understanding of these processes is crucial for the rational design of new and more efficient fluorination methods. mdpi.comwhiterose.ac.uk

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. numberanalytics.com This method is widely used and relies on various fluoride sources, including alkali metal fluorides (KF, CsF) and tetraalkylammonium fluorides (TBAF). numberanalytics.com

A powerful method for the synthesis of β-fluoroamines is the hydrofluorination of aziridines. organic-chemistry.orgnih.govorganic-chemistry.org This reaction involves the ring-opening of an aziridine (B145994) with a fluoride source. An efficient protocol utilizes the in situ generation of amine-HF reagents from benzoyl fluoride and a non-nucleophilic alcohol, catalyzed by a Lewis base. organic-chemistry.orgmdpi.com This method is notable for its broad substrate scope, mild reaction conditions, and high regio- and diastereoselectivity. organic-chemistry.org

For example, the hydrofluorination of enantiopure aziridines can proceed with complete regio- and diastereoselectivity, yielding β-fluoroamines with no loss of enantiomeric excess. mdpi.com The regioselectivity of the ring-opening can be influenced by the choice of fluoride source and the presence of catalysts. Hydrogen-bond donor catalysts, for instance, can modulate the charge density of the fluoride ion, thereby influencing the kinetic regioselectivity of the fluorination of dissymmetric aziridinium (B1262131) salts. organic-chemistry.org

| Aziridine Precursor | Fluoride Source/Catalyst System | Key Features | Product |

| N-protected aziridines | Benzoyl fluoride/HFIP/Lewis base | Mild conditions, high yields, broad scope organic-chemistry.org | β-fluoroamines |

| Enantiopure unsymmetrical aziridine | Benzoyl fluoride/HFIP/DBN | Total regio- and diastereoselectivity mdpi.com | Enantioenriched β-fluoroamine |

| Dissymmetric aziridinium salts | KF/Schreiner's Urea catalyst | Tunable regioselectivity nih.gov | Regioisomeric fluoroamines |

This table summarizes key aspects of aziridine hydrofluorination for β-fluoroamine synthesis.

Nucleophilic Fluorination Approaches

Impact of Fluoride Source (e.g., amine-HF reagents, latent HF sources) and Catalysis on Stereocontrol

The choice of fluoride source is a determining factor in the stereochemical outcome of fluorination reactions targeting the oxane scaffold. Traditional amine-hydrogen fluoride (amine-HF) reagents and modern latent HF sources each present distinct advantages and challenges, with their effectiveness being heavily modulated by the catalytic system employed.

Amine-HF reagents, such as triethylamine (B128534) tris(hydrofluoride) (Et3N·3HF) and pyridine-HF (Olah's reagent), are powerful nucleophilic fluorinating agents. thieme-connect.dechinesechemsoc.org Their reactivity, however, can be difficult to control, and their strong acidity can lead to side reactions or catalyst inhibition, particularly in complex, multi-functionalized substrates. ucla.edu The stereoselectivity of reactions using these reagents is highly dependent on the reaction conditions and the substrate's intrinsic properties. researchgate.net For instance, the ring-opening of epoxides with these reagents can proceed via SN1 or SN2 pathways, influencing the final stereochemistry. researchgate.net

To overcome the challenges associated with handling highly corrosive and reactive HF-based reagents, researchers have developed "latent" or in situ generated HF sources. core.ac.uk A prominent strategy involves the reaction of benzoyl fluoride with an alcohol, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), catalyzed by an amine base, to produce HF in a controlled manner. ucla.educore.ac.uk This approach enables milder reaction conditions and greater compatibility with sensitive functional groups and catalysts. acs.orgnih.gov The use of a latent fluoride source in a dual-catalyst system, combining a chiral Lewis acid and a chiral amine, has proven highly effective for the enantioselective ring-opening of meso-epoxides, affording fluorohydrin products with high enantiomeric excess (up to 95% ee). acs.orgnih.gov This cooperative catalysis is crucial for achieving high stereocontrol, as the different components work in concert to activate both the epoxide and the nucleophile.

The table below summarizes the impact of various fluoride sources and catalysts on the stereocontrol in fluorination reactions relevant to cyclic ether synthesis.

| Fluoride Source | Catalyst System | Reaction Type | Key Feature | Ref |

| Pyridine·9HF (Olah's Reagent) | Chiral Lewis Acid | Epoxide Ring Opening | Powerful but can lead to competitive background reactions and catalyst inhibition. ucla.edu | ucla.edu |

| Et3N·3HF | Manganese-Salen Complex | Benzylic Fluorination | Effective for selective fluorination while suppressing oxygenation byproducts. researchgate.net | researchgate.net |

| Benzoyl Fluoride / HFIP | Cooperative (Chiral Amine + Chiral Lewis Acid) | Epoxide Ring Opening | Generates HF in situ for mild conditions and high enantioselectivity. acs.orgnih.gov | acs.orgnih.gov |

| DMPU/HF | Gold (Au) Catalyst | Hydrofluorination of Alkynes | Designer HF-based reagent offering high reactivity and selectivity in metal-catalyzed reactions. acs.org | acs.org |

| [18F]FeF species (from [18F]HF) | Fe(acac)3 | Epoxide Ring Opening | Enables radiofluorination of sterically hindered epoxides for PET imaging applications. nih.gov | nih.gov |

Stereoselective Ring-Opening Reactions with Fluoride

The stereoselective ring-opening of a cyclic epoxide precursor is one of the most effective methods for installing the vicinal fluoro-hydroxy motif, a key step towards synthesizing the target (3R,4R)-3-fluorooxan-4-amine. This transformation is a powerful example of a diastereoselective reaction, as the nucleophilic attack of fluoride on the epoxide ring typically proceeds via an SN2 mechanism, resulting in an inversion of configuration and leading to a trans- or anti-diol relationship between the newly formed C-F and C-O bonds. researchgate.netbeilstein-journals.org

Achieving high enantioselectivity in this process, particularly with meso-epoxides, requires sophisticated catalytic systems. The desymmetrization of a meso-epoxide on a cyclic ether frame with a fluoride nucleophile can generate two new stereocenters with excellent control. acs.orgmdpi.com Cooperative dual-catalysis systems, often employing a chiral Lewis acid (like a Co(II)salen complex) and a chiral amine cocatalyst, have been instrumental in this area. acs.orgnih.govmdpi.com The Lewis acid activates the epoxide towards nucleophilic attack, while the chiral amine can act as a base or interact with the in situ generated HF to form a chiral nucleophilic species. ucla.edu This synergistic action allows for high enantioselectivity in the formation of the trans-fluorohydrin product. nih.gov

The regioselectivity of the ring-opening is also a critical consideration, especially for unsymmetrical epoxides. While the SN2 mechanism generally directs the nucleophile to the less sterically hindered carbon, electronic factors and the nature of the catalyst can alter this preference. beilstein-journals.org In the context of PET radiochemistry, iron-fluoride species generated from [18F]HF have been used to open sterically hindered epoxides, often with fluoride incorporating at the more substituted position. nih.gov

The following table details examples of stereoselective ring-opening reactions.

| Epoxide Substrate | Fluoride Source / Catalyst | Product Configuration | Selectivity | Ref |

| Cyclohexene Oxide | Benzoyl Fluoride / HFIP / Chiral Amine + Co(II) Catalyst | trans-2-fluorocyclohexanol | up to 95% ee | acs.orgnih.gov |

| meso-Epoxides (5- to 8-membered rings) | Benzoyl Fluoride / HFIP / Cooperative Dual-Catalyst | trans-β-fluoroalcohols | 85-95% ee | ucla.edu |

| (E)-3-Rf-2,3-epoxypropanoates | Various nucleophiles | anti-2-substituted-3-hydroxyesters | High diastereoselectivity | beilstein-journals.org |

| Unsaturated Cyclic β-Amino Acid-derived Epoxides | Deoxofluor / TiCl4 | Fluorinated Cycloalkane Derivatives | Regioselective, substrate-dependent | core.ac.uk |

C-H Bond Fluorination Strategies for Cyclic Ethers

Direct C-H bond fluorination represents a paradigm shift in synthetic strategy, offering a more atom-economical route to fluorinated molecules by avoiding the need for pre-functionalized substrates. acs.org Applying this strategy to cyclic ethers like oxane provides a direct pathway to compounds such as this compound, although achieving the required level of regio- and stereoselectivity remains a significant challenge. researchgate.net

These transformations often proceed through radical mechanisms. researchgate.net Photochemical methods, using visible light as a sustainable energy source, have emerged as a powerful tool. researchgate.net In these systems, a photosensitizer absorbs light and initiates a process, such as a hydrogen atom transfer (HAT), to generate a carbon-centered radical on the ether ring, which is then trapped by a fluorine source like Selectfluor. researchgate.netresearchgate.net

Transition-metal catalysis also plays a key role in activating C-H bonds. Catalysts based on metals like manganese, palladium, and copper can enable the fluorination of otherwise unreactive C-H bonds under mild conditions. researchgate.netbeilstein-journals.orgucla.edu For instance, manganese-salen complexes have been used for the selective fluorination of benzylic C-H bonds and the α-C-H bonds of ethers. researchgate.netresearchgate.net A major advantage of C-H activation is its potential for late-stage fluorination (LSF), where a fluorine atom is introduced into a complex, fully-formed molecular scaffold. mpg.dersc.org This is particularly valuable in drug discovery for rapidly generating analogues with modified properties. hyphadiscovery.com

The primary hurdles for C-H fluorination of oxanes are controlling the site of fluorination (e.g., C2 vs. C3) and, even more difficult, the stereochemistry of the new C-F bond. Current research is focused on developing more sophisticated catalysts and directing group strategies to overcome these selectivity challenges.

| Method | Catalyst / Conditions | Fluorine Source | Substrate Type | Key Feature | Ref |

| Photochemical Fluorination | Acetophenone (photosensitizer) / Visible Light | Selectfluor | Unactivated C(sp³)–H bonds | Metal-free, uses sustainable energy. researchgate.net | researchgate.net |

| Transition-Metal Catalysis | Manganese-Salen Complex | Et3N·3HF | Benzylic and α-ether C–H bonds | Selective fluorination over oxygenation. researchgate.net | researchgate.net |

| Transition-Metal Catalysis | Copper Catalyst | NFSI | Benzylic and α-ether C–H bonds | Enables fluorination at room temperature. researchgate.net | researchgate.net |

| Palladium Catalysis | Palladium Catalyst / Directing Group | NFSI | β-C(sp³)–H bonds of carboxylic acids | Directing group approach for site-selectivity. beilstein-journals.org | beilstein-journals.org |

Stereoconvergent and Diastereoselective Transformations Leading to (3R,4R)-Configuration

Achieving the specific trans-(3R,4R) stereochemistry of 3-fluorooxan-4-amine requires synthetic methods that exhibit high levels of diastereoselectivity or employ stereoconvergent approaches.

Diastereoselective synthesis is the more common strategy, where a reaction creates a new stereocenter in a controlled manner relative to existing stereocenters. The fluoride-mediated epoxide ring-opening described previously (Section 2.2.2.3) is a classic example of a diastereoselective reaction that establishes a trans-1,2-fluorohydrin, which is the necessary precursor stereochemistry. researchgate.netmdpi.com Similarly, other nucleophilic additions to cyclic systems can be controlled to favor a trans product. For example, enolate reactions of 1,3-oxazinan-6-ones have been shown to produce 4,5-trans-substituted products with excellent diastereoselectivity. nih.gov Such substrate-controlled or reagent-controlled reactions are fundamental to building the (3R,4R) configuration. rsc.orgbeilstein-journals.org

Stereoconvergent catalysis offers a more elegant solution, wherein a mixture of stereoisomers (e.g., a racemic mixture of a starting material) is converted into a single stereoisomeric product. While specific examples leading directly to this compound are not prominently detailed, the principles are well-established in related syntheses. For instance, a kinetic resolution of a racemic epoxide, where one enantiomer reacts much faster than the other, can be used to isolate a highly enantioenriched fluorohydrin. nih.gov A dynamic kinetic resolution would be even more powerful, combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer to theoretically convert the entire mixture into a single product enantiomer. These advanced catalytic strategies are at the forefront of asymmetric synthesis and are applicable to the construction of complex chiral molecules like the target compound.

Implementation of Green Chemistry Principles in the Synthesis of Fluorinated Oxanes

The synthesis of fluorinated oxanes is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijstm.comkahedu.edu.in Several principles of green chemistry are particularly relevant to the advanced synthetic methodologies discussed.

Catalysis: The shift from stoichiometric reagents to catalytic alternatives is a cornerstone of green chemistry. acs.org The use of catalytic amounts of chiral Lewis acids, organocatalysts, or transition metals for stereoselective ring-openings and C-H fluorinations dramatically reduces waste compared to methods requiring stoichiometric chiral auxiliaries or activators. mdpi.combeilstein-journals.orgacs.org

Atom Economy: This principle encourages maximizing the incorporation of all materials from the reactants into the final product. acs.org C-H activation strategies (Section 2.2.3) are inherently more atom-economical than classical methods that require installing and then displacing a leaving group, as the only formal byproduct is H₂. rsc.org

Safer Solvents and Reagents: The development of latent HF sources like benzoyl fluoride/HFIP represents a significant safety improvement over using anhydrous or highly concentrated HF. acs.orgacs.org Furthermore, research into electrochemical fluorination offers pathways that can be performed in less hazardous ionic liquids or with reduced solvent volumes, minimizing environmental impact. researchgate.netresearchgate.net

Energy Efficiency: Many modern catalytic reactions are designed to run at ambient temperature and pressure, reducing energy consumption. The rise of photoredox catalysis, which uses visible light as a renewable energy source to drive reactions, is a prime example of a greener approach to synthesis. researchgate.netresearchgate.net

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, adds steps to a synthesis and generates waste. acs.org Direct C-H functionalization is a powerful strategy for avoiding these extra steps, as it allows for the late-stage modification of a molecule without the need for pre-installed functional handles. mpg.de

By embracing these principles, the chemical community is developing more sustainable, efficient, and safer routes to valuable fluorinated compounds like this compound.

Conformational Analysis and Stereoelectronic Effects in 3r,4r 3 Fluorooxan 4 Amine

Theoretical Frameworks of Conformational Analysis in Six-Membered Rings

The conformational analysis of six-membered rings is fundamental to understanding their chemical and physical properties. smu.edu Saturated six-membered rings, such as cyclohexane (B81311) and oxane, are not planar and adopt puckered conformations to relieve angular and torsional strain. nobelprize.org The most stable and well-studied conformation is the chair , which has ideal tetrahedral bond angles and staggers all substituents on adjacent carbons, thus minimizing torsional strain. researchgate.net

Other higher-energy conformations include the boat and the twist-boat (or skew-boat). smu.eduresearchgate.net The boat conformation is destabilized by torsional strain from four eclipsed C-H bonds and steric strain from the close proximity of the "flagpole" hydrogens. youtube.com The twist-boat is more stable than the boat as it partially relieves these interactions, but it remains significantly higher in energy than the chair. nobelprize.org For cyclohexane, the chair conformation is the global energy minimum. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 | Most stable; no angle or torsional strain. |

| Twist-Boat | ~5.5 | Intermediate stability; relieves some strain of the boat form. |

| Boat | ~6.9 | High energy; significant torsional and flagpole steric strain. |

| Half-Chair | ~10.8 | Transition state for chair-to-twist-boat interconversion. |

| Table 1: Approximate relative conformational energies for cyclohexane, which serves as a foundational model for the oxane ring. These values illustrate the significant stability of the chair conformation. |

In the chair conformation, substituents can occupy two distinct positions: axial (parallel to the principal C3 axis of the ring) and equatorial (pointing out from the "equator" of the ring). nobelprize.orgmasterorganicchemistry.com Through a process known as ring inversion or "chair flip," the ring can interconvert between two chair forms, causing all axial substituents to become equatorial and vice versa. youtube.commasterorganicchemistry.com For a substituted ring, these two chair conformations are often not equal in energy. pressbooks.pub

Impact of Fluorine Substitution on Oxane Ring Conformation

The introduction of a highly electronegative fluorine atom onto the oxane ring profoundly influences its conformational preferences through a combination of steric and stereoelectronic effects. researchgate.netst-andrews.ac.uk

Stereoelectronic Effects (e.g., Gauche Effect, Anomeric Effect)

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional structure. In fluorinated systems, two such effects are paramount:

The Gauche Effect: This effect describes the tendency of molecules containing the F-C-C-X fragment (where X is another electronegative group) to favor a gauche conformation (dihedral angle of ~60°) over an anti conformation. d-nb.info This preference is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a σCH bonding orbital into the low-lying σ*CF antibonding orbital. d-nb.infobeilstein-journals.org In (3R,4R)-3-fluorooxan-4-amine, this effect would influence the preferred dihedral angle between the C-F and C-N bonds.

The Anomeric Effect: This is a powerful stereoelectronic effect observed in heterocyclic rings like oxane, particularly when an electronegative substituent is present on the carbon adjacent to the heteroatom (the anomeric carbon). While the fluorine in 3-fluorooxan-4-amine is not at the anomeric position (C2), analogous hyperconjugative interactions can still occur. The presence of the ring oxygen's lone pairs can influence the stability of conformers through donations into adjacent antibonding orbitals (n → σ*). For instance, an axial C-F bond can be stabilized by an anti-periplanar alignment with a C-H or C-C bond's σ orbital, or through interactions with the oxygen lone pairs, though the latter is more attenuated at the C3 position compared to the anomeric C2 position. beilstein-journals.orgnih.gov

These effects can sometimes override steric considerations, leading to the stabilization of conformations that might otherwise be considered unfavorable. researchgate.net

Influence of Fluorine on Ring Puckering and Inversion Barriers

The small steric size of fluorine (similar to hydrogen) means it contributes minimally to classic steric strain. However, its high electronegativity creates a strong C-F bond dipole, which can lead to significant intramolecular electrostatic interactions. st-andrews.ac.uk These dipole-dipole interactions can alter the ring's geometry, affecting the degree of puckering (the deviation from planarity).

Furthermore, the presence of substituents affects the energy barrier to ring inversion. For monosubstituted cyclohexanes, the barrier is typically around 10-11 kcal/mol. masterorganicchemistry.com The specific stereoelectronic interactions introduced by the fluorine and amine groups in this compound would be expected to stabilize or destabilize the transition states involved in the ring flip, thereby altering the inversion barrier relative to unsubstituted oxane. The precise effect would depend on how the orbital alignments change along the inversion pathway. nih.gov

Conformational Equilibria and Population Distributions of Diastereomers

For a substituted six-membered ring, the two chair conformers exist in a dynamic equilibrium. The relative population of each conformer is determined by the difference in their Gibbs free energy (ΔG). masterorganicchemistry.com Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions —steric repulsion between an axial substituent and the other axial atoms on the same side of the ring. pressbooks.pub

The energetic cost of placing a substituent in the axial position is known as its "A-value." A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

| -F (Fluorine) | 0.24 - 0.38 |

| -OH (Hydroxyl) | 0.87 - 1.03 |

| -NH₂ (Amine) | 1.6 - 1.8 |

| -CH₃ (Methyl) | 1.74 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

| Table 2: A-values (axial strain energies) for common substituents in cyclohexane. pressbooks.publibretexts.org These values quantify the steric preference for the equatorial position. |

In the case of this compound, the substituents are trans to each other. This allows for two possible chair conformations: one with the fluorine and amine groups both in axial positions (diaxial) and one with both in equatorial positions (diequatorial).

Based on A-values alone, the diequatorial conformer would be overwhelmingly favored to minimize 1,3-diaxial interactions. The combined A-value for an axial fluorine and an axial amine group would suggest a significant destabilization of the diaxial form. However, stereoelectronic effects, such as potential hydrogen bonding between an axial amine and the ring oxygen, or other hyperconjugative interactions, could partially offset this steric preference. Nonetheless, the diequatorial conformation is predicted to be the dominant species at equilibrium.

| Conformer | Substituent Positions | Predicted Relative Stability | Rationale |

| Chair 1 | 3-F (equatorial), 4-NH₂ (equatorial) | More Stable | Avoids unfavorable 1,3-diaxial interactions for both substituents. |

| Chair 2 | 3-F (axial), 4-NH₂ (axial) | Less Stable | Suffers from significant 1,3-diaxial steric strain from both groups. |

| Table 3: Predicted conformational equilibrium for this compound. |

Advanced Computational Methodologies for Conformational Studies

Modern computational chemistry provides powerful tools for investigating the conformational landscapes of molecules with high accuracy. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method widely used to calculate the electronic structure and energy of molecules. nih.gov By performing geometry optimizations, researchers can locate the energy minima corresponding to different conformers (e.g., the two chair forms) and the transition states connecting them (e.g., the half-chair). researchgate.net This allows for the precise calculation of relative energies, inversion barriers, and geometric parameters like bond lengths and dihedral angles. Functionals such as B3LYP, often paired with basis sets like 6-311++G**, are commonly employed for analyzing fluorinated organic molecules. beilstein-journals.orgbeilstein-journals.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. nih.gov These simulations, which can be run using force fields or quantum mechanical methods (ab initio MD), allow for the exploration of the full conformational space. MD is particularly useful for observing dynamic processes like ring inversions and for determining the Boltzmann population distribution of different conformers at a given temperature, providing a more complete picture of the molecule's behavior than static calculations alone. nih.govnih.gov

These computational approaches are essential for dissecting the subtle balance of steric and stereoelectronic forces that govern the structure of this compound, especially in the absence of direct experimental data. nih.gov

Spectroscopic Characterization Techniques for Structural and Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Stereochemical Assignment and Conformational Insights

NMR spectroscopy is the most powerful tool for determining the solution-state structure and conformation of organic molecules. For (3R,4R)-3-fluorooxan-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a wealth of information.

The ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. Key insights would be gained from the coupling constants (J-values) between adjacent protons. For instance, the magnitude of the coupling constant between the proton at C3 (H3) and the proton at C4 (H4) is diagnostic of their dihedral angle, which in turn defines the cis or trans relationship of the fluorine and amine groups. In a chair conformation, a large coupling constant (typically 8-10 Hz) would suggest a diaxial relationship between H3 and H4, while smaller coupling constants are indicative of axial-equatorial or diequatorial arrangements.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon chemical shifts are sensitive to the electronic environment, with the carbon atom bonded to the electronegative fluorine atom (C3) expected to show a characteristic shift.

A hypothetical data table for the key NMR parameters of this compound, based on known trends for similar fluorinated tetrahydropyran (B127337) systems, is presented below.

| Nucleus | Atom Position(s) | Expected Chemical Shift (δ) Range (ppm) | Expected Key Coupling Constants (J) (Hz) |

| ¹H | H2, H6 (axial & equatorial) | 3.0 - 4.5 | J (geminal) ≈ 11-13; J (vicinal, ax-ax) ≈ 8-10; J (vicinal, ax-eq/eq-eq) ≈ 2-5 |

| H3 | 4.5 - 5.0 | J(H-F) ≈ 45-50 (geminal); J(H-H) depends on conformation | |

| H4 | 2.8 - 3.5 | J(H-H) depends on conformation | |

| H5 (axial & equatorial) | 1.5 - 2.5 | J (geminal) ≈ 12-14; J (vicinal) depends on conformation | |

| ¹³C | C2, C6 | 65 - 75 | |

| C3 | 85 - 95 | J(C-F) ≈ 170-190 (one-bond) | |

| C4 | 50 - 60 | J(C-F) ≈ 15-25 (two-bond) | |

| C5 | 30 - 40 | ||

| ¹⁹F | F at C3 | -190 to -210 | J(F-H) ≈ 45-50 (geminal); J(F-H) depends on conformation |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

Chiral chromatography is essential for separating stereoisomers and determining the enantiomeric and diastereomeric purity of a sample. nih.govchiralpedia.com For this compound, this technique would be used to separate it from its enantiomer, (3S,4S)-3-fluorooxan-4-amine, and its diastereomers, (3R,4S)-3-fluorooxan-4-amine and (3S,4R)-3-fluorooxan-4-amine.

The separation is achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. sigmaaldrich.com The choice of the mobile phase and the specific chiral column is critical for achieving good separation (resolution). By analyzing a racemic or diastereomeric mixture, a method can be developed where each stereoisomer has a unique retention time. This validated method can then be used to quantify the purity of a synthesized sample of this compound. The enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) are calculated from the relative peak areas in the chromatogram.

Below is a representative table outlining a potential chiral HPLC method for the analysis of this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph (HPLC) |

| Column | Chiral Stationary Phase (e.g., Lux® Cellulose-1 or Chiralpak® AD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of all four stereoisomers with distinct retention times. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique is the gold standard for determining the absolute configuration of a chiral molecule.

The process involves growing a suitable single crystal of the compound (or a derivative). This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the exact position of each atom can be determined, revealing bond lengths, bond angles, and the conformation of the oxane ring in the crystal lattice. To determine the absolute configuration (i.e., distinguishing the (3R,4R) from the (3S,4S) enantiomer), anomalous dispersion effects are used, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths. If the native compound does not crystallize well or if the absolute configuration cannot be determined unambiguously, it can be derivatized with a molecule of known absolute configuration to facilitate the analysis. nih.gov

A successful X-ray crystallographic analysis of this compound would provide a definitive confirmation of its stereochemistry and its preferred conformation in the solid state, which is often a chair-like structure for tetrahydropyran rings.

A summary of the type of data obtained from an X-ray crystallographic study is shown in the table below.

| Parameter | Information Provided |

| Crystal System & Space Group | Details on the crystal lattice and symmetry. |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom. |

| Bond Lengths & Angles | Exact geometric parameters of the molecule. |

| Torsion Angles | Defines the conformation of the oxane ring and substituent positions. |

| Absolute Structure Parameter | A value (e.g., Flack parameter) that confirms the absolute configuration. |

Applications in Advanced Synthetic Chemistry As a Chiral Building Block

Design and Synthesis of Complex Chiral Molecules Utilizing (3R,4R)-3-fluorooxan-4-amine

The utility of this compound as a chiral building block is exemplified by its potential incorporation into complex, biologically active molecules. While specific examples for the (3R,4R)-isomer are not extensively documented in publicly available research, the closely related (3S,4R)-3-fluorooxan-4-amine has been utilized in the synthesis of potent therapeutic agents. For instance, a patent for aminopurine compounds with potential applications in cancer therapy describes the synthesis of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. beilstein-journals.org This highlights a key synthetic strategy where the primary amine of the fluorooxanamine moiety participates in a nucleophilic substitution reaction, displacing a leaving group on a heterocyclic core to form a more complex molecular entity.

Drawing a parallel, this compound can be envisioned as a crucial component in the construction of a diverse array of chiral molecules. Its primary amine can be readily acylated or can participate in reductive amination reactions to introduce a wide variety of substituents. The inherent chirality of the building block ensures the stereocontrolled synthesis of the final product, which is of paramount importance in the development of pharmaceuticals where different stereoisomers can have vastly different biological activities.

Table 1: Key Data for this compound

| Property | Value |

|---|---|

| CAS Number | 1422188-14-4 nih.gov |

| Molecular Formula | C₅H₁₀FNO nih.gov |

| Molecular Weight | 119.14 g/mol nih.gov |

| Appearance | Not specified |

| Chirality | (3R,4R) |

Strategies for Further Functionalization and Derivatization

The chemical reactivity of this compound is dominated by its primary amino group, which serves as a versatile handle for a multitude of chemical transformations. Standard organic reactions can be employed to derivatize this building block, thereby expanding its utility in the synthesis of diverse molecular architectures.

Nucleophilic Substitution and Acylation: The primary amine can act as a nucleophile to displace leaving groups on various electrophilic partners. Acylation with acid chlorides or anhydrides can be used to introduce amide functionalities, which are prevalent in many biologically active compounds.

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides a straightforward route to secondary and tertiary amines. This strategy allows for the introduction of a wide range of alkyl or aryl substituents, significantly increasing the molecular diversity of the resulting products.

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides, another important functional group in medicinal chemistry, known for its ability to modulate the physicochemical properties of molecules.

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amide |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

Integration of this compound into Diverse Heterocyclic Scaffolds and Chemical Libraries

The incorporation of this compound into various heterocyclic systems is a key strategy for the generation of novel chemical entities for drug discovery and other applications. The building block's inherent three-dimensionality and specific stereochemistry can impart favorable properties to the resulting molecules.

The synthesis of libraries of compounds based on a common scaffold is a powerful tool in the search for new drugs. This compound is an ideal candidate for such library synthesis. Through the functionalization strategies mentioned above, a diverse set of substituents can be appended to the amine, while the core fluorinated oxane ring remains constant. This allows for a systematic exploration of the chemical space around the scaffold, enabling the identification of compounds with optimized properties.

The patent describing the synthesis of aminopurine derivatives showcases how a fluorinated oxane amine can be appended to a purine (B94841) core, a privileged scaffold in medicinal chemistry. beilstein-journals.org This general approach can be extended to other important heterocyclic systems such as pyrimidines, pyridines, and indoles, which are frequently found in biologically active compounds.

Modulation of Molecular Architectures through Precise Placement of Fluorine and Amine Groups

The specific (3R,4R) stereochemistry of the fluorine and amine groups on the oxane ring has a profound impact on the three-dimensional shape and conformational preferences of molecules derived from this building block. The presence of the electronegative fluorine atom can influence the local electronic environment and the pKa of the neighboring amine group. It is known that fluorination can decrease the basicity of an amine, which can be advantageous in drug design by improving bioavailability and altering binding interactions with biological targets. researchgate.net

The rigid oxane ring serves as a conformational anchor, restricting the rotational freedom of the molecule. The relative orientation of the fluorine and amine substituents is fixed, which can lead to more predictable binding modes with target proteins. This pre-organization of the molecule can result in higher binding affinities and selectivities.

Q & A

Q. What are the optimal synthetic routes for (3R,4R)-3-fluorooxan-4-amine, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves fluorination of a tetrahydropyran precursor followed by stereoselective amination. For example:

- Step 1 : Fluorination of a diol intermediate using DAST (diethylaminosulfur trifluoride) to introduce the fluorine atom at C3 .

- Step 2 : Resolution of stereochemistry via chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic methods to ensure (3R,4R) configuration . Scalability is achieved by optimizing solvent systems (e.g., THF/water mixtures) and temperature (0–25°C) to minimize racemization .

Q. How can the structural integrity of this compound be validated post-synthesis?

- X-ray crystallography : Resolves absolute configuration and confirms tetrahydropyran ring conformation .

- NMR spectroscopy : Key signals include δ<sup>19</sup>F at -180 to -190 ppm (C3-F) and δ<sup>1</sup>H at 3.4–3.8 ppm (C4-NH2) .

- Chiral HPLC : Uses columns like Chiralpak AD-H to verify enantiomeric excess (>98%) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

The (3R,4R) configuration enhances binding affinity to enzymes like kinases or GPCRs due to optimal spatial alignment of the fluorine and amine groups. For example:

- Case Study : The (3R,4R) enantiomer showed 10× higher inhibition of COX-2 compared to (3S,4S) in vitro, attributed to better hydrogen bonding with Arg120.

- Methodology : Molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) validate stereospecific interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from impurities or assay conditions. Recommended approaches:

- Purity Assessment : LC-MS to detect trace byproducts (e.g., defluorinated analogs) .

- Standardized Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm activity .

- Meta-Analysis : Compare data across studies using shared controls (e.g., reference inhibitors) .

Q. What computational strategies predict the pharmacokinetic properties of this compound analogs?

- QSAR Modeling : Correlate substituents at C4 with logP and bioavailability using datasets from PubChem .

- MD Simulations : Assess blood-brain barrier penetration via free-energy profiles (e.g., GROMACS) .

- CYP450 Metabolism Prediction : Tools like StarDrop identify metabolic hotspots (e.g., oxidation at C4-NH2) .

Methodological Tables

Table 1 : Comparison of Synthetic Yields for this compound

| Method | Yield (%) | Stereopurity (% ee) | Key Conditions | Reference |

|---|---|---|---|---|

| Chiral Resolution | 65 | 99 | L-Tartaric acid, ethanol | |

| Enzymatic Amination | 78 | 98 | Transaminase, pH 7.5 | |

| Asymmetric Fluorination | 55 | 97 | DAST, -20°C |

Table 2 : Key Spectral Data for Structural Validation

| Technique | Key Signals | Interpretation |

|---|---|---|

| <sup>19</sup>F NMR | δ = -185 ppm (d, J = 48 Hz) | C3-F coupling with adjacent protons |

| <sup>13</sup>C NMR | δ = 95 ppm (C3), 72 ppm (C4) | Fluorine deshielding at C3 |

| IR Spectroscopy | 3350 cm<sup>-1</sup> (N-H stretch) | Primary amine confirmation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.